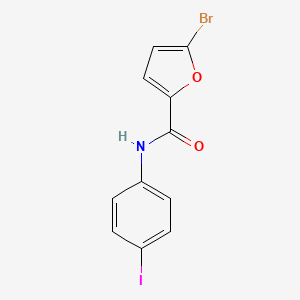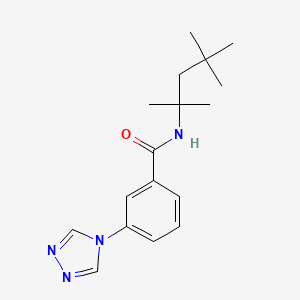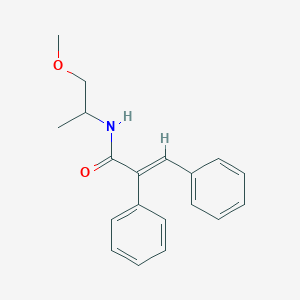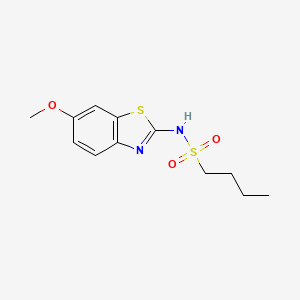![molecular formula C15H16N2O5S B5482620 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid](/img/structure/B5482620.png)
3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid, also known as MRS2578, is a potent and selective antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the purinergic receptor family, which is responsible for regulating various physiological functions, including inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and neurological disorders.
作用机制
3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid exerts its pharmacological effects by selectively blocking the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP), a nucleotide that is released from damaged or stressed cells. Activation of P2Y6 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. By blocking P2Y6 receptor, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid inhibits the release of pro-inflammatory mediators and reduces inflammation.
Biochemical and physiological effects:
3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to have several biochemical and physiological effects. In cancer, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid inhibits cell proliferation, migration, and invasion by suppressing the activity of various signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. In inflammatory bowel disease, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid reduces inflammation and improves gut barrier function by inhibiting the production of pro-inflammatory cytokines and increasing the expression of tight junction proteins. In neurological disorders, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid improves cognitive function and reduces neuroinflammation by modulating the activity of microglia and astrocytes.
实验室实验的优点和局限性
3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for the P2Y6 receptor, which allows for the specific targeting of this receptor without affecting other purinergic receptors. Another advantage is its stability and solubility, which make it suitable for in vitro and in vivo experiments. However, one of the main limitations is its relatively high cost, which may limit its widespread use in research. Additionally, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to have off-target effects on other receptors, such as P2Y1 and P2Y12, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid. One direction is to further elucidate its mechanism of action and signaling pathways, which may lead to the development of more potent and selective P2Y6 receptor antagonists. Another direction is to investigate its therapeutic potential in other diseases, such as autoimmune diseases and infectious diseases. Additionally, the development of new drug delivery systems, such as nanoparticles and liposomes, may improve the efficacy and bioavailability of 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid in vivo. Overall, the research on 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoic acid with 2-chloronicotinic acid to form 3-nitro-5-(pyridin-2-yl)benzoic acid. The nitro group is then reduced to an amino group, followed by the formation of a sulfonyl group through the reaction with sulfonyl chloride. Finally, the amino group is protected with a methoxyethyl group to form 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid.
科学研究应用
3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and glioblastoma. In inflammatory bowel disease, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to reduce inflammation and improve gut barrier function. In neurological disorders, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
3-(2-methoxyethylsulfamoyl)-5-pyridin-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-22-6-5-17-23(20,21)14-8-12(7-13(9-14)15(18)19)11-3-2-4-16-10-11/h2-4,7-10,17H,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCNZGNNNYDJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanol](/img/structure/B5482544.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5482546.png)
![N-ethyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5482564.png)
![N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5482570.png)


![2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5482579.png)
![5,8-difluoro-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5482580.png)


![methyl 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5482598.png)

![4-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5482610.png)
![3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5482616.png)